Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

Catalog No.
S783042
CAS No.
6335-41-7
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

CAS Number

6335-41-7

Product Name

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

IUPAC Name

(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+

InChI Key

MDEHFNBKDPLEEJ-UXBLZVDNSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C=NO

solubility

29.1 [ug/mL]

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=NO

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=N/O

The exact mass of the compound Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide (CAS 6335-41-7), commonly known as 4'-methoxyisonitrosoacetanilide, is a highly activated, procurement-critical intermediate primarily utilized in the Sandmeyer isatin synthesis. Featuring a para-methoxy electron-donating group, this compound serves as the direct precursor to 5-methoxyisatin, a foundational scaffold for numerous pharmaceutical agents, including kinase inhibitors and antimicrobial indole derivatives. In industrial and laboratory workflows, the procurement of this specific pre-formed intermediate bypasses the initial condensation of p-anisidine with chloral hydrate and hydroxylamine, allowing facilities to directly execute the final electrophilic cyclization step. Its high solubility profile and activated aromatic ring make it a highly suitable candidate for scalable, acid-catalyzed ring closure, prioritizing process efficiency over multi-step generic synthesis .

Substituting 4'-methoxyisonitrosoacetanilide with generic or differently substituted analogs severely compromises both yield and process simplicity. The Sandmeyer cyclization relies on an electrophilic attack on the aromatic ring; therefore, substituting with electron-withdrawn analogs (such as 4'-chloro or 4'-nitroisonitrosoacetanilide) drastically inhibits the reaction in sulfuric acid, often forcing manufacturers to abandon the Sandmeyer route entirely in favor of the hazardous Stolle synthesis using oxalyl chloride and Lewis acids. Furthermore, utilizing a meta-substituted analog (e.g., 3'-methoxyisonitrosoacetanilide) results in a problematic mixture of 4-methoxy and 6-methoxyisatin isomers. Separating these isomers requires tedious downstream processing, such as conversion to sodium isatinates followed by controlled pH-dependent precipitation. Procuring the exact para-methoxy isomer guarantees a regioselective cyclization to a single product, eliminating costly purification bottlenecks[1].

Electrophilic Cyclization Efficiency and Yield

The para-methoxy group strongly activates the aromatic ring, facilitating rapid and high-yielding cyclization in concentrated sulfuric acid. Quantitative process data demonstrates that 4'-methoxyisonitrosoacetanilide achieves an 88% yield of 5-methoxyisatin when heated at 70–80 °C for just 15 minutes following addition. In contrast, baseline unsubstituted or electron-withdrawn isonitrosoacetanilides exhibit sluggish kinetics, lower overall yields (<75%), or complete reaction failure under identical Sandmeyer conditions, necessitating harsher environments or alternative pathways.

Evidence DimensionCyclization yield and reaction time in H2SO4
Target Compound Data88% yield of 5-methoxyisatin; 15 min at 80 °C
Comparator Or BaselineElectron-withdrawn analogs: <75% yield or reaction inhibition
Quantified Difference>13% higher yield and significantly reduced reaction time
ConditionsConcentrated sulfuric acid, 70-80 °C

High-yield, rapid cyclization directly translates to lower energy costs and higher throughput in the industrial manufacturing of 5-methoxyisatin.

Regiochemical Purity and Downstream Processing

The para-substitution pattern of 4'-methoxyisonitrosoacetanilide sterically and electronically directs cyclization exclusively to the ortho position, yielding 5-methoxyisatin without structural isomers. When utilizing meta-substituted baselines, the cyclization inherently produces a mixture of 4-substituted and 6-substituted isatins. Resolving these mixtures requires converting the crude product into sodium isatinates, followed by a highly controlled, differential acidification process to precipitate the isomers at different rates. Procuring the para-methoxy precursor completely bypasses this labor-intensive separation step [1].

Evidence DimensionIsomeric purity of the cyclized product
Target Compound DataSingle isomer (5-methoxyisatin) produced
Comparator Or BaselineMeta-substituted analogs: 2:1 or similar complex isomeric mixtures
Quantified DifferenceElimination of multi-step pH-controlled isomer resolution
ConditionsStandard Sandmeyer cyclization and workup

Avoiding isomeric mixtures eliminates the need for complex differential precipitation, drastically improving batch-to-batch reproducibility and reducing labor costs.

Synthetic Route Compatibility and Reagent Safety

Because the electron-donating methoxy group ensures the success of the standard Sandmeyer cyclization in sulfuric acid, buyers do not need to resort to the more hazardous Stolle or Gassman syntheses. Deactivated comparators (e.g., containing nitro or cyano groups) fail to cyclize efficiently in sulfuric acid and require the Stolle method, which consumes highly toxic oxalyl chloride and stoichiometric amounts of Lewis acids (like AlCl3 or BF3 etherate). By selecting 4'-methoxyisonitrosoacetanilide, facilities can maintain a streamlined, halogen-free, and Lewis-acid-free cyclization protocol[1].

Evidence DimensionRequirement for hazardous cyclization reagents
Target Compound DataCompatible with standard H2SO4 (Sandmeyer route)
Comparator Or BaselineDeactivated analogs: Require oxalyl chloride and Lewis acids (Stolle route)
Quantified Difference100% elimination of oxalyl chloride and Lewis acid catalysts
ConditionsIndustrial scale isatin core synthesis

Enables procurement and safety teams to avoid handling highly toxic, corrosive, and moisture-sensitive reagents, lowering environmental and safety compliance costs.

Industrial Scale-Up of 5-Methoxyisatin

Due to its 88% cyclization yield and rapid reaction kinetics in sulfuric acid, this compound is a highly efficient starting material for bulk manufacturing of 5-methoxyisatin. It allows facilities to bypass the initial condensation steps involving chloral hydrate, directly feeding into the final ring-closure stage with high regiochemical purity .

Synthesis of Kinase Inhibitors and Sunitinib Analogs

5-Methoxyisatin derived from this precursor is a critical building block for synthesizing advanced pharmaceutical libraries, particularly indolin-2-one based receptor tyrosine kinase (RTK) inhibitors. The absence of isomeric impurities ensures high-fidelity structure-activity relationship (SAR) data [1].

Development of N-Alkylated Indole Derivatives

The clean cyclization profile makes this precursor highly suitable for downstream N-alkylation workflows. Once cyclized to 5-methoxyisatin, the intermediate can be efficiently reacted with alkyl halides to produce N-methyl or N-benzyl-5-methoxyisatin derivatives used in antiviral and antimicrobial research [2].

XLogP3

1.8

Other CAS

6335-41-7

Dates

Last modified: 08-15-2023

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